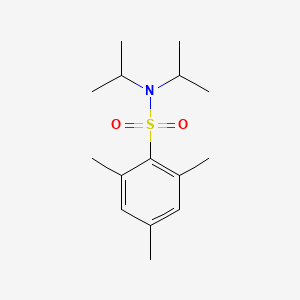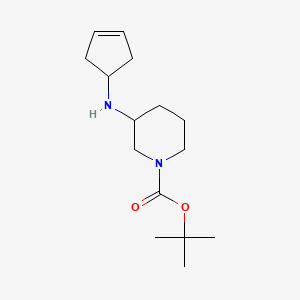
2,4,6-trimethyl-N,N-di(propan-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-trimethyl-N,N-di(propan-2-yl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as TMB or TMB-8, and it belongs to the family of sulfonamides. TMB-8 has been extensively studied for its ability to inhibit calcium uptake in cells, which makes it a valuable tool for studying cellular processes.
Mécanisme D'action
TMB-8 inhibits calcium uptake in cells by blocking the calcium release-activated calcium (CRAC) channels. These channels are responsible for the influx of calcium ions into cells, which is necessary for various cellular processes. TMB-8 binds to the CRAC channels and prevents the influx of calcium ions, leading to the inhibition of calcium-dependent cellular processes.
Biochemical and Physiological Effects:
TMB-8 has been shown to have various biochemical and physiological effects. It has been shown to inhibit muscle contraction, secretion, and cell division. TMB-8 has also been shown to have anti-inflammatory and anti-proliferative effects. Furthermore, TMB-8 has been shown to protect against ischemic injury in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
TMB-8 has several advantages for lab experiments. It is a highly specific inhibitor of calcium uptake in cells, which makes it a valuable tool for studying calcium-dependent cellular processes. TMB-8 is also relatively easy to synthesize and purify, which makes it readily available for use in experiments.
However, TMB-8 also has some limitations for lab experiments. It has been shown to have some toxicity at high concentrations, which can limit its use in certain experiments. Additionally, TMB-8 has a relatively short half-life, which can make it difficult to maintain its inhibitory effects over long periods of time.
Orientations Futures
TMB-8 has several potential future directions for scientific research. One potential direction is the development of more potent and selective inhibitors of calcium uptake in cells. Another potential direction is the study of the effects of TMB-8 on various diseases and disorders, such as Alzheimer's disease and cancer. Additionally, TMB-8 could be used in combination with other drugs to enhance their efficacy and reduce their toxicity.
Méthodes De Synthèse
TMB-8 can be synthesized through a two-step process. The first step involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with diisopropylamine to form 2,4,6-trimethyl-N,N-di(propan-2-yl)benzenesulfonamide. The second step involves the purification of the product through recrystallization.
Applications De Recherche Scientifique
TMB-8 has been widely used in scientific research to study various cellular processes. It is commonly used as a calcium channel blocker, which inhibits calcium uptake in cells. This property of TMB-8 has made it a valuable tool for studying calcium-dependent cellular processes such as muscle contraction, secretion, and cell division.
Propriétés
IUPAC Name |
2,4,6-trimethyl-N,N-di(propan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2S/c1-10(2)16(11(3)4)19(17,18)15-13(6)8-12(5)9-14(15)7/h8-11H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAINAUNFIDEET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C(C)C)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-trimethyl-N,N-di(propan-2-yl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Oxo-2-[(2-propan-2-ylpyrazol-3-yl)amino]ethyl] 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B7635968.png)
![Methyl 1-[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]piperidine-4-carboxylate](/img/structure/B7635975.png)
![6-ethyl-5-fluoro-N-[(4-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)methyl]pyrimidin-4-amine](/img/structure/B7635984.png)
![5-(6-chloro-2-methylpyrimidin-4-yl)-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridine](/img/structure/B7636004.png)

![2-methyl-N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]butanamide](/img/structure/B7636018.png)
![N-[(4-fluorophenyl)methyl]-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide](/img/structure/B7636021.png)
![N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]acetamide](/img/structure/B7636032.png)
![N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]cyclopentanecarboxamide](/img/structure/B7636043.png)



![N-(3-fluorophenyl)-1-[(4-fluorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7636069.png)
![[2-(2-chloro-4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636079.png)